molecular formula C9H10ClNO B11911036 4-Chloro-5-methoxyindoline

4-Chloro-5-methoxyindoline

Cat. No.: B11911036
M. Wt: 183.63 g/mol
InChI Key: BBCSDCOEINORIJ-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxyindoline is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. The presence of a chlorine atom at the fourth position and a methoxy group at the fifth position on the indoline ring gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxyindoline can be achieved through several methods. One common approach involves the chlorination of 5-methoxyindoline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chlorinating agent.

Another method involves the use of 4-chloro-2-nitroanisole as a starting material. This compound undergoes reduction to form 4-chloro-2-aminoanisole, which is then cyclized to produce this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxyindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-chloro-5-methoxyindole-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield this compound-2,3-diol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-chloro-5-methoxyindole-2,3-dione.

    Reduction: this compound-2,3-diol.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-methoxyindoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxyindoline involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroindoline: Lacks the methoxy group, leading to different chemical reactivity and biological activity.

    5-Methoxyindoline:

    4-Chloro-5-methoxyindole: Contains an indole ring instead of an indoline ring, resulting in different reactivity and applications.

Uniqueness

4-Chloro-5-methoxyindoline is unique due to the presence of both a chlorine atom and a methoxy group on the indoline ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-chloro-5-methoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10ClNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-3,11H,4-5H2,1H3

InChI Key

BBCSDCOEINORIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NCC2)Cl

Origin of Product

United States

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